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Compound of Interest

Compound Name: Cryptosporiopsin

Cat. No.: B1235469

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for
Cryptosporiopsin, a chlorine-containing antifungal agent isolated from Cryptosporiopsis sp.
The following sections detail the key spectroscopic data that were instrumental in its structure
elucidation and provide comprehensive experimental protocols for the analytical techniques
employed.

Core Spectroscopic Data

The structural determination of Cryptosporiopsin was achieved through a combination of
spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass
Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The quantitative data from
these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provided crucial information about the carbon-hydrogen framework of
Cryptosporiopsin.

Table 1: *H NMR Spectroscopic Data for Cryptosporiopsin
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Source: Strunz et al., 1971[1]

Note: The original data was reported in T (tau) scale. The conversion to the modern & (delta)
scale is approximately 6 = 10 - 1.

A significant finding in the NMR analysis was the observation of an AB quartet at 7.19 1t (J = 18-
19 Hz) in the spectrum of a reduction product of Cryptosporiopsin. This was indicative of
geminal protons, which was key to revising the original proposed structure.[1]

Mass Spectrometry (MS) Data

Mass spectrometry was used to determine the molecular weight and elemental composition of
Cryptosporiopsin and its derivatives.

Table 2: Mass Spectrometry Data for a Dichloro-derivative of Cryptosporiopsin

m/z Relative Intensity (%) lon
266 ; M+
268 66 M+2
270 12 M+4

Source: Strunz et al., 1969[2]

The isotopic pattern observed in the mass spectrum, with significant M+2 and M+4 peaks, was
characteristic of a molecule containing two chlorine atoms.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy Data
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UV-Vis spectroscopy provided information about the electronic transitions and chromophores
within the Cryptosporiopsin molecule.

Table 3: UV-Vis Spectroscopic Data for a Derivative of Cryptosporiopsin

Amax (nm) € Solvent

284 22,000 Ethanol

Source: Strunz et al., 1971[1]

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments
cited in the structure elucidation of Cryptosporiopsin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The H NMR spectra were fundamental in determining the connectivity of the protons in the
molecule.

Click to download full resolution via product page

NMR Spectroscopy Experimental Workflow

Protocol:
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o Sample Preparation: A solution of the Cryptosporiopsin sample was prepared in a suitable
deuterated solvent (e.g., chloroform-d).

 Instrumentation: The nuclear magnetic resonance spectrum was recorded on a Varian A-60A
spectrometer.[2]

» Data Acquisition: The spectrum was acquired at a frequency of 56.4 Mc.p.s.[2]

o Data Processing: The resulting Free Induction Decay (FID) was processed using Fourier
transformation to obtain the frequency domain spectrum. Phase and baseline corrections
were applied to ensure accurate peak integration and chemical shift determination.

Mass Spectrometry

Mass spectrometry was employed to ascertain the molecular weight and fragmentation pattern
of Cryptosporiopsin derivatives.
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Mass Spectrometry Experimental Workflow

Protocol:

« Sample Introduction: The sample was introduced into the mass spectrometer.

« lonization: The molecules were ionized, likely using electron ionization (a common technique
for such compounds at the time).
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e Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z).
The mass spectrum was determined using an AElI MS-12 mass spectrometer.[2]

o Detection: The abundance of each ion was measured by a detector, generating the mass

spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy was utilized to study the electronic absorption properties of the molecule.
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UV-Vis Spectroscopy Experimental Workflow
Protocol:

o Sample Preparation: A solution of the Cryptosporiopsin derivative was prepared in a
suitable solvent, such as ethanol.[1]
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e Instrumentation: The ultraviolet absorption spectrum was recorded on a Perkin-Elmer model
450 spectrophotometer.[2]

o Measurement: The absorbance of the sample was measured across a range of ultraviolet
and visible wavelengths.

o Data Output: The data was plotted as absorbance versus wavelength to generate the UV-Vis
spectrum, from which the wavelength of maximum absorbance (Amax) and the molar
absorptivity (¢) were determined.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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